Cas no 84005-74-3 (Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro-)
![Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- structure](https://ja.kuujia.com/scimg/cas/84005-74-3x500.png)
Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- 化学的及び物理的性質
名前と識別子
-
- Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro-
-
- インチ: 1S/C8H13NOS/c10-8-2-1-3-9-4-5-11-6-7(8)9/h7H,1-6H2
- InChIKey: NYLKGYOEVWFRQZ-UHFFFAOYSA-N
- ほほえんだ: S1CCN2CCCC(=O)C2C1
Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366222-1.0g |
octahydropyrido[2,1-c]thiomorpholin-9-one |
84005-74-3 | 1.0g |
$0.0 | 2023-03-02 |
Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro-に関する追加情報
Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3): A Comprehensive Overview
The compound Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) represents a significant area of interest in the field of medicinal chemistry and pharmacology. This heterocyclic compound, characterized by its fused thiazine and pyridine rings, has garnered attention due to its potential biological activities and structural versatility. The hexahydro substitution further modifies its chemical properties, making it a subject of extensive research for developing novel therapeutic agents.
In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in the design of bioactive molecules. Among these, thiazinones have shown promise in various pharmacological applications. The structural framework of Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) provides a unique scaffold that can be modified to target multiple biological pathways. This compound’s ability to interact with enzymes and receptors makes it an attractive candidate for drug discovery.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory responses. Studies have indicated that derivatives of thiazinones can exhibit anti-inflammatory properties by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. The hexahydro modification enhances its solubility and bioavailability, which are critical factors for therapeutic efficacy. This has led to investigations into its potential use in treating chronic inflammatory diseases.
Furthermore, the< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) scaffold has been explored for its antimicrobial properties. Research has demonstrated that certain derivatives can exhibit activity against a range of bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The structural flexibility of this compound allows for the development of derivatives with enhanced specificity and reduced side effects.
The synthesis of< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the thiazine ring followed by the introduction of the pyridine moiety and subsequent hydrogenation to achieve the hexahydro structure. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed reactions are employed to ensure high yields and purity.
In terms of pharmacokinetics, the< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) derivative exhibits favorable properties that make it suitable for clinical development. Its moderate lipophilicity ensures good penetration across biological membranes, while its solubility profile enhances oral bioavailability. These characteristics are essential for achieving therapeutic levels in vivo without excessive toxicity.
The preclinical evaluation of< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) has revealed several promising findings. In vitro studies have shown its ability to inhibit key enzymes involved in pain signaling pathways, suggesting potential applications in analgesic therapies. Additionally, its interaction with mitochondrial DNA has been explored as a possible mechanism for its anti-inflammatory effects.
The integration of computational methods into drug discovery has significantly accelerated the development process for compounds like< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3). Molecular docking simulations have been used to predict binding affinities and identify optimal derivatives for further testing. These computational approaches complement traditional experimental methods by providing rapid screening of large libraries of compounds.
The future direction of research on< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro- (CAS No. 84005-74-3) includes exploring its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preliminary studies have suggested that derivatives of this compound may modulate neurotransmitter release and protect against oxidative stress-induced neuronal damage.
In conclusion,< strong> Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro (CAS No. 84005-74-3) stands out as a versatile scaffold with significant therapeutic potential across multiple disease areas. Its unique structural features and favorable pharmacokinetic properties make it an invaluable asset in medicinal chemistry research. As our understanding of biological pathways continues to evolve,this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
84005-74-3 (Pyrido[2,1-c][1,4]thiazin-9(6H)-one, hexahydro-) 関連製品
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 2198170-20-4((1R)-1-(3,3-difluorocyclobutyl)ethan-1-ol)
- 1806729-35-0(3-Iodo-2-methoxy-4-nitro-5-(trifluoromethoxy)pyridine)
- 339008-68-3(1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)
- 1005788-30-6(5-Ethoxy-2-methyl-2H-pyrazole-3-carboxylic acid)
- 130369-00-5((3-aminocyclobutyl)methanol)
- 1251571-65-9(3-(3,4-dimethoxyphenyl)-5-{5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 6969-95-5(4-nitro-1-phenoxy-2-(trifluoromethyl)benzene)
- 946212-78-8(2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2094201-90-6(N-{2-methoxy-6-(trifluoromethoxy)phenylmethyl}prop-2-enamide)




